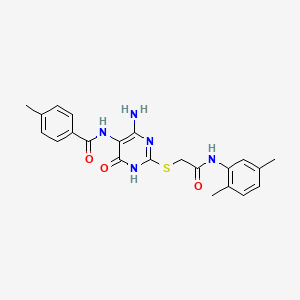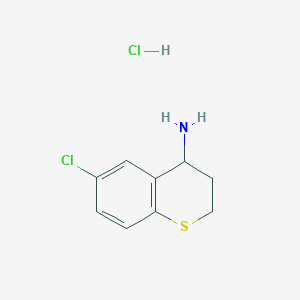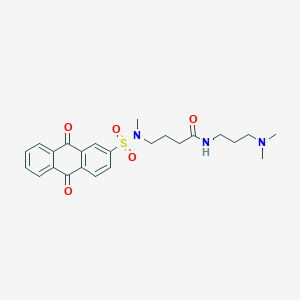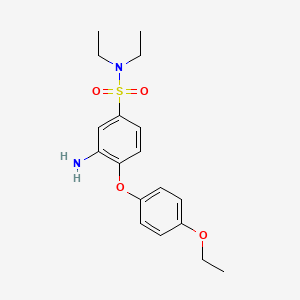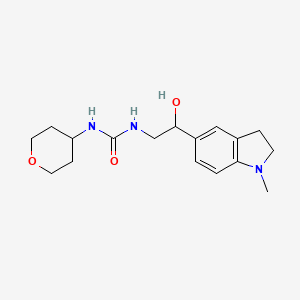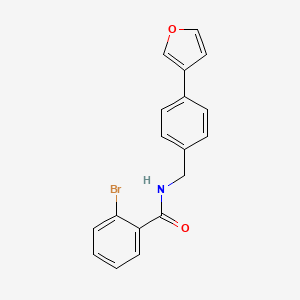![molecular formula C17H11NO5S2 B2964889 2-hydroxy-4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid CAS No. 853903-76-1](/img/structure/B2964889.png)
2-hydroxy-4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid is a useful research compound. Its molecular formula is C17H11NO5S2 and its molecular weight is 373.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid often begins with the condensation of appropriate aryl aldehydes with thiazolidinones under acidic conditions. Key reagents include 3-hydroxybenzaldehyde and 2-mercapto-3-arylpropanoic acid, with catalysts like piperidine and solvents such as ethanol or acetic acid.
Industrial Production Methods: Industrial synthesis scales up the laboratory procedures, optimizing reaction temperatures and times, and utilizing continuous flow reactors for enhanced efficiency and yield. Catalysts like p-toluenesulfonic acid may be used to facilitate the condensation reaction.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes a variety of chemical reactions, including:
Oxidation: Involving reagents such as potassium permanganate, this reaction can transform the sulfanylidene group into sulfone derivatives.
Reduction: Utilizing agents like sodium borohydride, leading to the reduction of the thiazolidinone ring.
Substitution: Nucleophilic substitution reactions facilitated by bases like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, concentrated sulfuric acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Sodium hydroxide, dimethylformamide (DMF).
Major Products: These reactions yield various derivatives, such as sulfone or thiol analogs, which display modified biological properties.
4. Scientific Research Applications: This compound finds applications across various fields:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its enzyme inhibition properties, potentially useful in understanding enzyme-substrate interactions.
Medicine: Investigated for its antimicrobial, anti-inflammatory, and anticancer activities. The benzoic acid moiety enhances its biological interactions.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
5. Mechanism of Action: The compound exerts its effects by interacting with specific molecular targets:
Molecular Targets and Pathways:
Enzyme Inhibition: It acts as an inhibitor for enzymes like aldose reductase, involved in diabetic complications.
Pathways: Modulates signaling pathways such as the NF-κB pathway, involved in inflammation and cancer.
Comparison with Similar Compounds
2-hydroxy-4-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-3-yl]benzoic acid
2-hydroxy-4-[(5E)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-3-yl]benzoic acid
Uniqueness: The unique combination of hydroxy, thiazolidinone, and benzoic acid functionalities make 2-hydroxy-4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid a valuable scaffold for diverse bioactive derivatives, setting it apart from its analogs.
Conclusion: this compound is a compound with versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its preparation methods, chemical reactions, and unique properties make it a subject of significant interest for further study and development.
Properties
IUPAC Name |
2-hydroxy-4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO5S2/c19-11-3-1-2-9(6-11)7-14-15(21)18(17(24)25-14)10-4-5-12(16(22)23)13(20)8-10/h1-8,19-20H,(H,22,23)/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDJWPKOLWLIQD-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[3-(Dimethylamino)propyl]sulfamoyl}thiophene-2-carboxylic acid hydrochloride](/img/structure/B2964808.png)
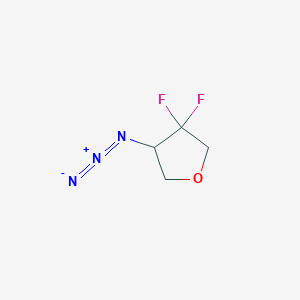
![4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]butanamide](/img/structure/B2964810.png)
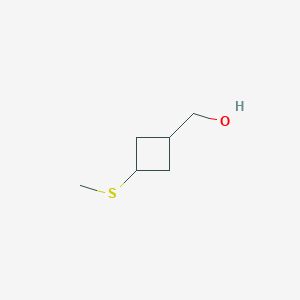
![N-([2,4'-bipyridin]-3-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2964818.png)

![1-{2-(2-Fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}azepane](/img/structure/B2964820.png)
![methyl 2-{8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2964821.png)
